3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRYBSONPAXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine with key analogs:
Substituent Variations and Physicochemical Properties
Key Observations:
- Salt Forms : The dihydrochloride derivative () shows a 60% increase in molecular weight compared to the free base, with significantly improved solubility for biological testing .
- Functional Group Impact : The nitro-substituted analog () introduces an electron-withdrawing group, altering electronic properties and stability. This derivative is more prone to redox reactions, making it suitable for explosives or catalysis .
Stability and Reactivity
- Thermal Stability : Linear alkyl chains (e.g., propyl) generally confer higher thermal stability than branched analogs due to reduced steric strain.
- Acid-Base Behavior : The amine group in the target compound (pKa ~9–10) facilitates protonation in acidic environments, while the nitro derivative () exhibits lower basicity due to the nitro group’s electron-withdrawing effect.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of acetylacetone derivatives with hydrazine hydrate, followed by alkylation. Upstream precursors like acetyl acetone (3-aminopentane-2,4-dione) and propyl halides are critical for regioselective N-propylation . To maximize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using -NMR (e.g., confirming the absence of unreacted propyl halide at δ 1.0–1.5 ppm) ensures stepwise optimization .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : -NMR (pyrazole ring protons at δ 5.8–6.2 ppm, methyl groups at δ 1.8–2.2 ppm), -NMR (amine-bearing carbon at ~150 ppm), and IR (N-H stretch at ~3400 cm) are standard .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines the structure, confirming bond angles and hydrogen-bonding networks. For example, the propyl chain’s conformation can be validated via ORTEP-3 graphical models .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests indicate degradation via oxidation of the amine group under ambient light. Storage at 2–8°C in sealed, argon-purged vials maintains integrity for >12 months. Accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring (retention time shifts >5% indicate decomposition) are recommended for long-term protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazole-4-amine derivatives?
- Methodological Answer :
- Case Study : Introducing electron-withdrawing groups (e.g., -CF) at the benzyl position (as in 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine) enhances antileishmanial activity by 3-fold compared to the parent compound, likely due to improved target binding affinity .
- Table : Biological Activity vs. Substituents
| Substituent (R) | IC (Leishmania) | LogP |
|---|---|---|
| -H | 12.5 µM | 2.1 |
| -CF | 4.2 µM | 2.9 |
| -OCH | 8.7 µM | 1.8 |
| Data extrapolated from related pyrazole derivatives . |
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) using PubChem-derived 3D structures (InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) identify key binding residues. For example, the amine group forms hydrogen bonds with Trypanosoma brucei’s phosphodiesterase B1 (PDEB1) active site (docking score: −9.2 kcal/mol) .
Q. How can contradictory spectral data (e.g., NMR shifts) from different synthesis batches be resolved?
- Methodological Answer : Contradictions often arise from solvate formation or polymorphic variations. SC-XRD (SHELXL refinement) distinguishes between anhydrous and ethanol-solvated forms. For example, a 0.3 ppm downfield shift in -NMR may indicate H-bonding differences in polymorphs .
Q. What mechanistic insights explain the compound’s inhibition of microbial growth?
- Methodological Answer : Proteomic profiling (LC-MS/MS) of treated E. coli reveals downregulation of DNA gyrase subunits (GyrA/GyrB), suggesting topoisomerase II inhibition. Comparative studies with ciprofloxacin (a known gyrase inhibitor) show similar MIC values (2 µg/mL vs. 1.5 µg/mL) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
